

Unveiling MYC Degrader 1 (TFA): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	MYC degrader 1 (TFA)	
Cat. No.:	B15136944	Get Quote

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This technical guide provides an in-depth overview of the structural and chemical properties of **MYC degrader 1 (TFA)**, a novel molecular glue degrader with significant anti-tumor activity. Developed for researchers, scientists, and drug development professionals, this document details the compound's mechanism of action, physicochemical characteristics, and the experimental protocols for its evaluation.

Core Compound Properties

MYC degrader 1, also known as compound A80.2HCl, is an orally available small molecule that functions as a molecular glue to induce the degradation of the MYC oncoprotein.[1][2][3][4][5] [6][7] The trifluoroacetate (TFA) salt form is commonly used in research settings.

Physicochemical and Structural Data

A comprehensive summary of the key quantitative data for **MYC degrader 1 (TFA)** is presented in the table below.



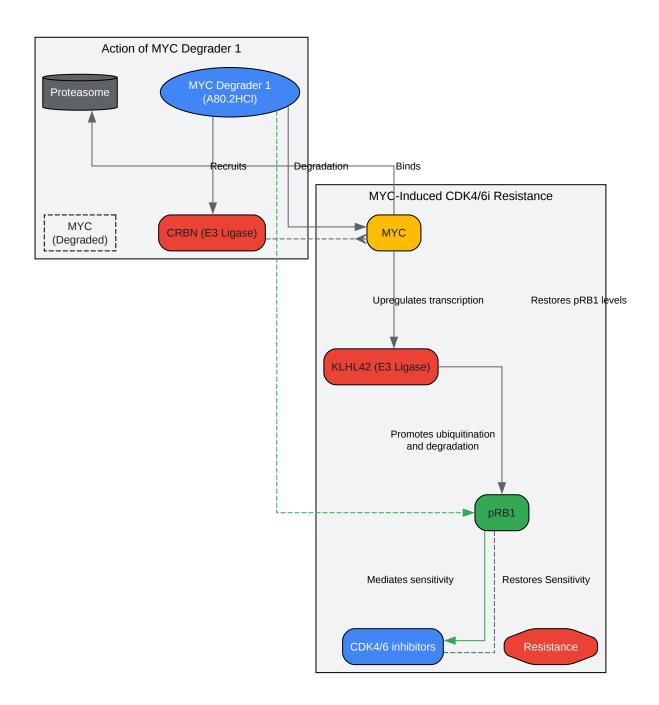
Property	Value	Source
Compound Name	MYC degrader 1 (TFA)	MedchemExpress
Synonyms	compound A80.2HCl	[1][2][3][4][5][6][7][8]
Molecular Formula	C34H32CIF6N5O	[2]
Molecular Weight	740.09 g/mol	[2]
Appearance	Solid	Generic
Purity	≥98.0%	Smolecule (for a similar degrader)
Solubility	≥ 5 mg/mL in 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL in 10% DMSO + 90% Corn Oil	[2]
Storage	-80°C for 6 months; -20°C for 1 month (in sealed storage, away from moisture and light)	[2]

Mechanism of Action: A Molecular Glue Approach

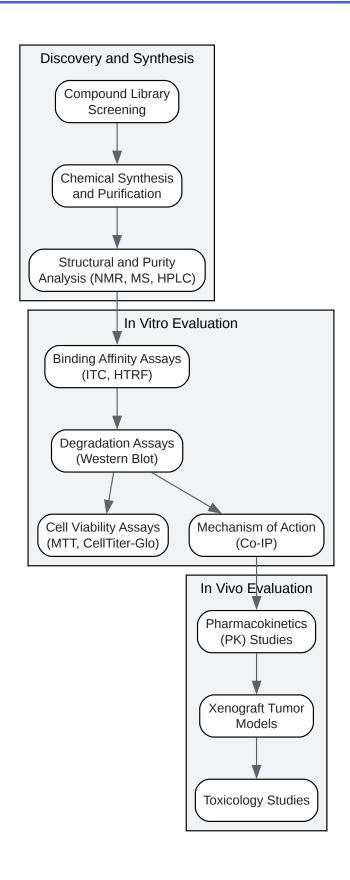
MYC degrader 1 (A80.2HCl) functions as a molecular glue that induces the degradation of both MYC and GSPT1 proteins by recruiting the E3 ubiquitin ligase cereblon (CRBN).[8] This targeted degradation of MYC restores the levels of the tumor suppressor protein pRB1, thereby re-establishing the sensitivity of MYC-overexpressing cancer cells to CDK4/6 inhibitors.[1][2][3]

The signaling pathway can be visualized as follows:









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- To cite this document: BenchChem. [Unveiling MYC Degrader 1 (TFA): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136944#structural-and-chemical-properties-of-myc-degrader-1-tfa]

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